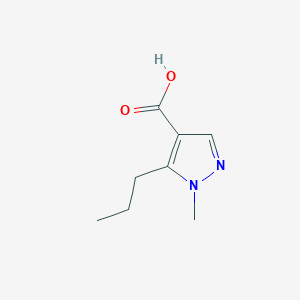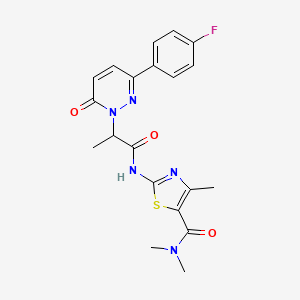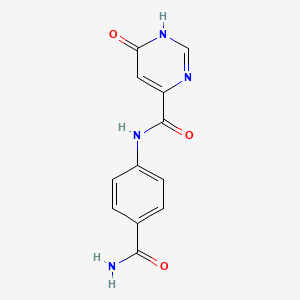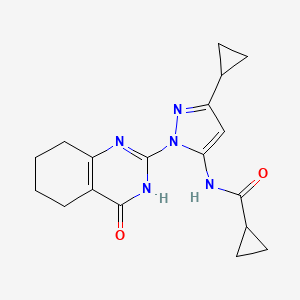
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a member of the class of pyrazoles. It is a monocarboxylic acid and is functionally related to N-methylpyrazole . The compound has a molecular weight of 168.19 .
Molecular Structure Analysis
The molecular formula of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is C8H12N2O2 . The InChI code for this compound is 1S/C8H12N2O2/c1-3-4-7-6 (8 (11)12)5-9-10 (7)2/h5H,3-4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of novel coordination complexes. For example, Radi et al. (2015) synthesized pyrazole-dicarboxylate acid derivatives, showing their potential in forming mononuclear chelate complexes with Cu(II)/Co(II)/Zn(II) ions (Radi et al., 2015).
- This compound has also been involved in the formation of different crystalline structures and has been characterized by various spectroscopic methods, as demonstrated by Viveka et al. (2016) in their research on pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Chemical Synthesis and Modification
- Heng (2004) focused on the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, highlighting its potential in organic synthesis and chemical modifications (Heng, 2004).
- Khan et al. (2005) reported the exclusive bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its conversion into various derivatives, showcasing its versatility in chemical reactions (Khan et al., 2005).
Molecular Interaction and Properties
- Studies on pyrazole derivatives, such as those by Yıldırım et al. (2005), have examined their molecular interactions and functionalization, providing insights into their chemical behavior (Yıldırım et al., 2005).
- Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives, indicating their applications in material science and coordination chemistry (Cheng et al., 2017).
Crystallographic and Solid-State Studies
- Research by Infantes et al. (2013) on the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state contributes to understanding their crystalline and polymorphic behavior (Infantes et al., 2013).
- Kumarasinghe et al. (2009) examined the crystallography of pyrazol-3-yl derivatives, providing valuable data for understanding their structural aspects (Kumarasinghe et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGBPLNWVCOUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
706819-84-3 |
Source


|
| Record name | 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)


![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)
![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)
![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)